1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 56069-44-4
VCID: VC21325605
InChI: InChI=1S/C21H23NO6S/c1-25-20(26-2)18(16-11-7-5-8-12-16)19(15-22,21(20,27-3)28-4)29(23,24)17-13-9-6-10-14-17/h5-14,18H,1-4H3
SMILES: COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC
Molecular Formula: C21H23NO6S
Molecular Weight: 417.5 g/mol

1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile

CAS No.: 56069-44-4

Cat. No.: VC21325605

Molecular Formula: C21H23NO6S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile - 56069-44-4

Specification

CAS No. 56069-44-4
Molecular Formula C21H23NO6S
Molecular Weight 417.5 g/mol
IUPAC Name 1-(benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile
Standard InChI InChI=1S/C21H23NO6S/c1-25-20(26-2)18(16-11-7-5-8-12-16)19(15-22,21(20,27-3)28-4)29(23,24)17-13-9-6-10-14-17/h5-14,18H,1-4H3
Standard InChI Key MOWLZXOQWIAMHZ-UHFFFAOYSA-N
SMILES COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC
Canonical SMILES COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator